molecular formula C6H8N2O2 B8777839 2-(Pyrimidin-5-yloxy)ethanol

2-(Pyrimidin-5-yloxy)ethanol

Cat. No.: B8777839
M. Wt: 140.14 g/mol
InChI Key: BZPFLEPDLQWUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrimidin-5-yloxy)ethanol is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-pyrimidin-5-yloxyethanol

InChI

InChI=1S/C6H8N2O2/c9-1-2-10-6-3-7-5-8-4-6/h3-5,9H,1-2H2

InChI Key

BZPFLEPDLQWUHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

KO-t-Bu (7.70 g, 68.6 mmol) was added to ethylene glycol (10.45 g, 168.4 mmol) under stirring. The mixture was gently heated in order to consume all KO-t-Bu. 5-Bromopyrimidine (8.45 g, 53.1 mmol) was added to the light brownish mixture. After 8 h of stirring at 130° C., CH2Cl2 (50 mL) was added to the brownish reaction mixture and two layers were formed. The CH2Cl2 layer was saved and the other layer was extracted with additional portions of CH2Cl2. The combined CH2Cl2 layers were concentrated in vacuo and the oily residue purified by column chromatography on silica gel using CHCl3/MeOH (9: 1) as eluent to give 0.45 g (6%) of the title product as an oil sufficiently pure for the next step. HRMS m/z calcd for C6H8N2O2 (M)+ 140.0586, found 140.0589.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
8.45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
6%

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